![molecular formula C9H17NO2S B6499365 4-[(cyclopropylamino)methyl]-1lambda6-thiane-1,1-dione CAS No. 1488035-29-5](/img/structure/B6499365.png)
4-[(cyclopropylamino)methyl]-1lambda6-thiane-1,1-dione
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Overview
Description
4-[(cyclopropylamino)methyl]-1lambda6-thiane-1,1-dione is a cyclic dione compound belonging to the class of heterocyclic compounds. It is a colorless, crystalline solid with a molecular formula of C7H10N2O2. This compound is of interest due to its potential applications in the synthesis of various compounds and its potential biological activity.
Mechanism of Action
Target of Action
The primary target of 4-[(cyclopropylamino)methyl]-1lambda6-thiane-1,1-dione is FGFR4 (Fibroblast Growth Factor Receptor 4) . FGFR4 is a protein that plays a crucial role in cell division, cell growth, and tissue repair .
Mode of Action
4-[(cyclopropylamino)methyl]-1lambda6-thiane-1,1-dione acts as an antagonist to FGFR4 . This means it binds to FGFR4 and inhibits its activity, preventing the receptor from carrying out its normal function .
Biochemical Pathways
The inhibition of FGFR4 affects several biochemical pathways. FGFR4 is involved in cell division, cell maturation, formation of new blood vessels, wound healing, and bone growth, development, and maintenance . By inhibiting FGFR4, 4-[(cyclopropylamino)methyl]-1lambda6-thiane-1,1-dione can disrupt these processes .
Result of Action
The inhibition of FGFR4 by 4-[(cyclopropylamino)methyl]-1lambda6-thiane-1,1-dione can lead to the disruption of cell growth and division, potentially leading to the death of cancer cells . This makes it a potential therapeutic agent for treating cancers where FGFR4 is overactive .
Advantages and Limitations for Lab Experiments
The main advantage of using 4-[(cyclopropylamino)methyl]-1lambda6-thiane-1,1-dione in laboratory experiments is its relative ease of synthesis. It can be synthesized from readily available starting materials, and the reaction is relatively simple and straightforward. Additionally, this compound has a relatively low toxicity and can be handled safely in the laboratory.
A potential limitation of using this compound in laboratory experiments is its solubility. This compound is insoluble in most organic solvents, making it difficult to work with in some applications. Additionally, its low solubility may limit its use in some biological assays.
Future Directions
The potential applications of 4-[(cyclopropylamino)methyl]-1lambda6-thiane-1,1-dione are still being explored. Future research could focus on further elucidating the mechanism of action of this compound and its potential biological activity. Additionally, further studies could investigate the potential applications of this compound in the synthesis of other compounds and in biological assays. Finally, further research could investigate the potential uses of this compound in the development of new drugs or therapeutic agents.
Synthesis Methods
4-[(cyclopropylamino)methyl]-1lambda6-thiane-1,1-dione can be synthesized by the reaction of cyclopropylamine with 1,1-dithiane in the presence of a base. The reaction proceeds in two steps. First, a cyclopropyl group is added to the nitrogen atom of the cyclopropylamine, forming an intermediate product. This intermediate product then undergoes a cyclization reaction with 1,1-dithiane to form the desired product.
Scientific Research Applications
4-[(cyclopropylamino)methyl]-1lambda6-thiane-1,1-dione has been investigated for its potential applications in the synthesis of various compounds. It has been used as a starting material in the synthesis of a number of heterocyclic compounds, including pyrrolidines, piperidines, and other nitrogen-containing heterocycles. Additionally, it has been used as a building block in the synthesis of bioactive compounds such as N-alkylated imidazoles, imidazolium salts, and quinazolinones.
properties
IUPAC Name |
N-[(1,1-dioxothian-4-yl)methyl]cyclopropanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2S/c11-13(12)5-3-8(4-6-13)7-10-9-1-2-9/h8-10H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFCLYSHWYQVGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2CCS(=O)(=O)CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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